N,N,2-trimethyl-4-nitroaniline
Description
The N,N-dimethyl groups enhance electron-donating capacity, while the nitro group acts as a strong electron-withdrawing moiety, creating a push-pull electronic system relevant to nonlinear optical (NLO) applications .
Properties
CAS No. |
32417-74-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-nitroaniline |
InChI |
InChI=1S/C9H12N2O2/c1-7-6-8(11(12)13)4-5-9(7)10(2)3/h4-6H,1-3H3 |
InChI Key |
WQMWMGANNDSYBY-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])N(C)C |
Other CAS No. |
32417-74-6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1 Structural and Molecular Properties
The table below compares key structural features and molecular properties of N,N,2-trimethyl-4-nitroaniline (hypothetical) with related compounds:
Notes:
- This compound (hypothetical): Estimated molecular formula C₉H₁₂N₂O₂ (MW ~181.18).
- BNA (N-benzyl-2-methyl-4-nitroaniline) has the largest molecular weight (241.27 g/mol) due to the benzyl group, enhancing NLO properties .
2.2 Electronic and Optical Properties
- N,N-Dimethyl-4-nitroaniline : The N,N-dimethyl groups donate electrons via induction, moderating the nitro group’s electron-withdrawing effect. This balance influences charge-transfer transitions, relevant to UV-Vis absorption .
- BNA : Exhibits a large second-harmonic generation (SHG) coefficient (d₃₃₃ = 234 pm/V) due to extended π-conjugation from the benzyl group, enabling terahertz (THz) wave generation (0.1–15 THz) .
- MNA Derivatives : Substitutions at the N-position (e.g., benzyl in BNA) significantly enhance SHG activity compared to the parent MNA .
2.3 Thermal and Solubility Characteristics
- N,N-Dimethyl-4-nitroaniline: The dimethyl groups improve solubility in polar organic solvents (e.g., methanol, acetone) compared to non-alkylated analogs .
- BNA Polymorphs: Orthorhombic (platy) and monoclinic (needle-like) forms exhibit distinct melting points and thermal stability, critical for device applications .
- Nitroso Analogs: N,N-Dimethyl-4-nitrosoaniline () is less thermally stable than nitro derivatives due to the weaker nitroso (-NO) group .
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